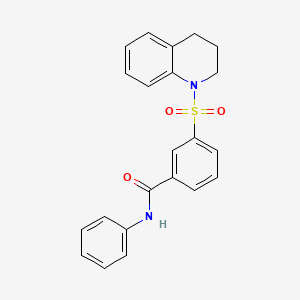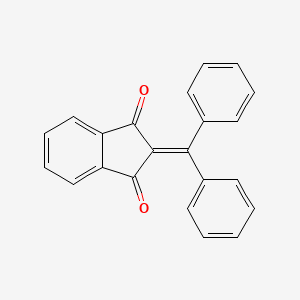
6-chloro-2-(5-ethyl-2-thienyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-(5-ethyl-2-thienyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 6-chloro-2-(5-ethyl-2-thienyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide involves the inhibition of certain enzymes and proteins that are involved in the inflammation and growth of cancer cells. This compound has been found to inhibit the activity of COX-2 and PGE2, which are enzymes involved in the inflammation process. It has also been found to inhibit the activity of certain proteins, such as STAT3 and NF-κB, which are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammation process. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has been found to have low toxicity and does not affect normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-chloro-2-(5-ethyl-2-thienyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide in lab experiments include its low toxicity, anti-inflammatory and anti-cancer properties, and its ability to inhibit the activity of certain enzymes and proteins. However, the limitations of using this compound in lab experiments include its limited solubility in water and its relatively high cost.
Orientations Futures
There are several future directions for research on 6-chloro-2-(5-ethyl-2-thienyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide. These include:
1. Further studies on the mechanism of action of this compound, including its interaction with other enzymes and proteins.
2. Development of new drugs based on the structure of this compound, with potential applications in the treatment of inflammation and cancer.
3. Investigation of the potential use of this compound in combination with other drugs to enhance its anti-cancer effects.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in the body.
5. Investigation of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
6. Development of new methods for synthesizing this compound, with potential applications in large-scale production for pharmaceutical use.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research. Further studies are needed to fully understand the potential of this compound in the development of new drugs for the treatment of inflammation and cancer.
Méthodes De Synthèse
The synthesis of 6-chloro-2-(5-ethyl-2-thienyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide has been achieved through several methods. One such method involves the reaction of 6-chloro-2-aminobenzophenone with 5-ethyl-2-thiophenecarboxylic acid to form an intermediate compound, which is then reacted with 5-methyl-2-pyridinecarboxylic acid to form the final product.
Applications De Recherche Scientifique
6-chloro-2-(5-ethyl-2-thienyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide has shown potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
6-chloro-2-(5-ethylthiophen-2-yl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3OS/c1-3-15-6-8-20(28-15)19-11-17(16-10-14(23)5-7-18(16)25-19)22(27)26-21-9-4-13(2)12-24-21/h4-12H,3H2,1-2H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNQUNLTFJCOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=NC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![phenyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate](/img/structure/B6031841.png)

![N-phenyl-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B6031862.png)

![2-(4-chlorophenoxy)-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6031875.png)
![methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6031883.png)
![N-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6031899.png)
![6-bromo-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6031906.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6031921.png)
![N-(2-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6031931.png)
amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B6031936.png)
![7-(cyclobutylmethyl)-2-(2,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031938.png)
![4-[2-(1,3-benzodioxol-5-yl)vinyl]-1-benzyl-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B6031941.png)